5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine
CAS No.:
Cat. No.: VC18358785
Molecular Formula: C9H8BrN3S
Molecular Weight: 270.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3S |
|---|---|
| Molecular Weight | 270.15 g/mol |
| IUPAC Name | 5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H8BrN3S/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
| Standard InChI Key | MMARNRZGBNPMLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)C2=NN=C(S2)N |
Introduction
5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles. Thiadiazoles are characterized by a five-membered ring containing sulfur and nitrogen atoms, which are integral to their chemical and biological properties. This specific compound features a bromo-substituted phenyl group attached to the thiadiazole ring, making it a molecule of interest in various research fields, including chemistry, biology, and medicine.
Synthesis Methods
The synthesis of 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine typically involves the reaction of 4-bromo-2-methylaniline with thiocarbohydrazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. Common solvents used in this process include ethanol or acetic acid.
| Synthesis Step | Description |
|---|---|
| Starting Materials | 4-bromo-2-methylaniline and thiocarbohydrazide |
| Reaction Conditions | Acidic conditions, refluxing in ethanol or acetic acid |
| Intermediate Formation | Hydrazone formation followed by cyclization to form the thiadiazole ring |
Biological and Chemical Applications
This compound has several potential applications due to its unique chemical structure:
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Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
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Biology: It is studied for its antimicrobial and anti-inflammatory properties.
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Medicine: It is explored as a pharmacophore in drug design, targeting specific enzymes or receptors.
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Industry: It can be used in developing materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity. Anti-inflammatory effects could be attributed to inhibiting pro-inflammatory mediators like prostaglandins and cytokines.
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